Cas no 2138139-49-6 (4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid)

4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid structure
2138139-49-6 structure
商品名:4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid
CAS番号:2138139-49-6
MF:C15H15BrO3
メガワット:323.181803941727
CID:5793485
PubChem ID:165749600

4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2138139-49-6
    • EN300-1082939
    • 4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
    • 4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid
    • インチ: 1S/C15H15BrO3/c1-15(2,3)13-12(14(17)18)11(8-19-13)9-5-4-6-10(16)7-9/h4-8H,1-3H3,(H,17,18)
    • InChIKey: JNSGMKAOBMNABH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)C1=COC(=C1C(=O)O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 322.02046g/mol
  • どういたいしつりょう: 322.02046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1082939-1g
4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
2138139-49-6 95%
1g
$728.0 2023-10-28
Enamine
EN300-1082939-0.25g
4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
2138139-49-6 95%
0.25g
$670.0 2023-10-28
Enamine
EN300-1082939-5g
4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
2138139-49-6 95%
5g
$2110.0 2023-10-28
Enamine
EN300-1082939-1.0g
4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
2138139-49-6
1g
$728.0 2023-06-10
Enamine
EN300-1082939-0.05g
4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
2138139-49-6 95%
0.05g
$612.0 2023-10-28
Enamine
EN300-1082939-0.1g
4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
2138139-49-6 95%
0.1g
$640.0 2023-10-28
Enamine
EN300-1082939-2.5g
4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
2138139-49-6 95%
2.5g
$1428.0 2023-10-28
Enamine
EN300-1082939-10.0g
4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
2138139-49-6
10g
$3131.0 2023-06-10
Enamine
EN300-1082939-0.5g
4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
2138139-49-6 95%
0.5g
$699.0 2023-10-28
Enamine
EN300-1082939-5.0g
4-(3-bromophenyl)-2-tert-butylfuran-3-carboxylic acid
2138139-49-6
5g
$2110.0 2023-06-10

4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid 関連文献

4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acidに関する追加情報

Introduction to 4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid (CAS No. 2138139-49-6)

4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138139-49-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and utility in the synthesis of drug candidates. The presence of both a bromine substituent at the 3-position of the phenyl ring and a tert-butyl group at the 2-position of the furan ring contributes to its unique chemical properties and potential applications.

The structural features of 4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid make it a valuable intermediate in organic synthesis. The bromine atom at the 3-position of the phenyl ring provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are widely employed in the construction of complex molecular architectures, particularly in the development of biaryl compounds that often exhibit enhanced pharmacological activity. Additionally, the tert-butyl group at the 2-position of the furan ring serves as a steric shield, influencing both the reactivity and conformational preferences of the molecule.

In recent years, there has been growing interest in furan-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that furan derivatives can interact with various biological targets, including enzymes and receptors, making them promising candidates for therapeutic intervention. Specifically, 4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid has been investigated for its potential role in modulating inflammatory pathways and antioxidant defenses. Preliminary research suggests that this compound may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. Furthermore, its ability to scavenge reactive oxygen species has positioned it as a candidate for developing novel antioxidant therapies.

The synthesis of 4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid involves multi-step organic transformations that highlight the compound's synthetic versatility. One common synthetic route begins with the condensation of 3-bromobenzaldehyde with tert-butylglyoxal under basic conditions to form an α-hydroxyaldehyde intermediate. This intermediate is then subjected to cyclization with an appropriate electrophile to yield the furan core. Subsequent functionalization steps, such as carboxylation or esterification at the 3-position, further tailor the chemical properties of the molecule for specific applications.

The pharmaceutical industry has shown particular interest in 4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid due to its structural similarity to known bioactive molecules. Researchers are exploring its potential as a scaffold for drug discovery, leveraging its ability to undergo further derivatization while maintaining key pharmacophoric elements. For instance, modifications at the carboxylic acid moiety can yield esters or amides that enhance solubility and bioavailability, critical factors for drug development. Additionally, exploration into prodrugs derived from this compound could offer advantages in terms of stability and targeted release profiles.

Advances in computational chemistry have also facilitated a deeper understanding of the pharmacological properties of 4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid. Molecular modeling studies have been employed to predict binding interactions with biological targets, providing insights into potential mechanisms of action. These simulations have helped researchers identify key residues involved in binding and optimize lead structures for improved efficacy and selectivity. The integration of experimental data with computational predictions has accelerated the drug discovery process, making compounds like 4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid more attractive for further development.

The role of 4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid in medicinal chemistry extends beyond its use as an intermediate. It has been incorporated into libraries of compounds designed for high-throughput screening (HTS) to identify novel bioactive molecules. The structural diversity offered by this compound allows for systematic exploration of various pharmacological pathways without compromising synthetic feasibility. Such libraries are instrumental in identifying hits that can be optimized through structure-based drug design (SBDD) or de novo design approaches.

In conclusion, 4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid (CAS No. 2138139-49-6) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its role as a synthetic intermediate and lead compound underscores its importance in drug discovery efforts aimed at addressing various diseases. As research continues to uncover new biological activities and synthetic methodologies, compounds like this are poised to play an increasingly pivotal role in developing next-generation therapeutics.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd